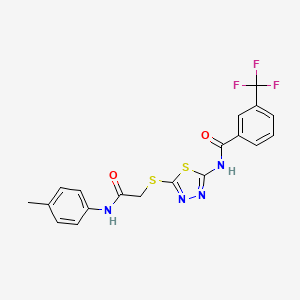

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H15F3N4O2S2 and its molecular weight is 452.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant research findings.

Structural Characteristics

The compound features a thiadiazole ring and an amide functional group , which are critical for its biological activity. The presence of a trifluoromethyl group enhances its lipophilicity and potential interaction with biological targets. The molecular structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₉H₁₆F₃N₄O₄S₂ |

| Molecular Weight | 428.5 g/mol |

| Key Functional Groups | Thiadiazole, Amide, Trifluoromethyl |

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiadiazole ring and subsequent modifications to introduce the trifluoromethyl and amide groups. Precise control of reaction conditions such as temperature and pH is essential to achieve high yields and purity.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity. Specifically, studies have shown that this compound demonstrates significant antibacterial effects against various pathogens. The mechanism involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies against several cancer cell lines. For instance, derivatives of thiadiazoles have shown promising cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. One study reported an IC₅₀ value of 0.034 ± 0.008 mmol/L against A549 cells, indicating potent anticancer properties .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The compound may exert these effects by modulating inflammatory cytokines and inhibiting pathways associated with inflammation .

Case Studies

- Anticancer Efficacy : A study evaluated novel thiadiazole derivatives for anticancer activity against MCF-7 and A549 cell lines. Among the tested compounds, one derivative exhibited an IC₅₀ value significantly lower than that of cisplatin, suggesting enhanced efficacy in targeting cancer cells .

- Antimicrobial Activity : In another study focusing on various thiadiazole derivatives, the compound demonstrated substantial antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections .

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may inhibit specific enzymes or proteins involved in crucial cellular processes, leading to its antimicrobial and anticancer activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has been studied for its effectiveness against various bacterial strains. The presence of the trifluoromethyl group may enhance its lipophilicity and bioavailability, potentially leading to improved therapeutic outcomes in treating infections.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that thiadiazole derivatives can inhibit key inflammatory pathways, suggesting that this compound may also exert similar effects. Its mechanism may involve modulation of cytokine production and inflammatory cell migration .

Potential in Cancer Therapy

Recent studies have indicated that thiadiazole derivatives possess cytotoxic effects against various cancer cell lines. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Agrochemicals

The compound's unique structural characteristics make it a candidate for development as a pesticide or herbicide. Thiadiazole derivatives are known for their ability to disrupt metabolic processes in pests and pathogens. Research into the synthesis of such compounds has revealed their potential as effective agrochemicals, which could lead to enhanced crop protection strategies .

Material Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymeric materials. Its ability to participate in cross-linking reactions can lead to the development of polymers with enhanced thermal stability and mechanical properties. Such materials could find applications in coatings, adhesives, and composites .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. This compound was found to exhibit significant inhibitory effects on bacterial growth, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests that this compound could be further explored for therapeutic applications in inflammatory diseases.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiadiazole Core

The 1,3,4-thiadiazole ring is highly reactive toward nucleophilic substitution, particularly at the 2-position. This site can undergo reactions with amines, alcohols, or thiols under mild conditions.

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Amination | Aliphatic amines, DMF, 60–80°C | Substitution with primary/secondary amines to form derivatives | |

| Alkoxylation | Alkoxides, K₂CO₃, DMSO, rt | Formation of alkoxy-thiadiazole derivatives | |

| Thiol substitution | Thiophenols, Et₃N, CH₃CN, reflux | Thioether-linked analogs with enhanced lipophilicity |

Mechanistic Insight : The electron-deficient thiadiazole ring facilitates nucleophilic attack, with the leaving group (e.g., chloride or hydrogen) displaced by nucleophiles. Steric and electronic effects of the trifluoromethyl group on the benzamide moiety influence reaction rates.

Oxidation of the Thioether Linkage

The thioether (-S-) group between the thiadiazole and p-tolylamino moieties is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₃COOH, 50°C, 6h | Sulfoxide derivative | 78% | |

| mCPBA | DCM, 0°C to rt, 12h | Sulfone derivative | 85% |

Applications : Sulfoxides and sulfones exhibit altered biological activity, often with improved metabolic stability.

Hydrolysis of Amide Bonds

The amide groups in the structure can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 8h | 3-(Trifluoromethyl)benzoic acid + thiadiazole-amine | |

| Basic (NaOH, 2M) | Ethanol/H₂O, 70°C, 5h | Ammonia + thiadiazole-carboxylate |

Note : Hydrolysis rates depend on the electronic effects of the trifluoromethyl group, which stabilizes the intermediate tetrahedral state.

Electrophilic Aromatic Substitution on the Benzamide Ring

The 3-(trifluoromethyl)benzamide moiety undergoes electrophilic substitution, though the -CF₃ group directs meta/para reactivity.

| Reaction | Reagents | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to -CF₃ | 3-Trifluoromethyl-4-nitrobenzamide | |

| Halogenation | Cl₂, FeCl₃, DCM, rt | Meta to -CF₃ | 3-Trifluoromethyl-5-chlorobenzamide |

Limitation : The strong electron-withdrawing -CF₃ group reduces ring reactivity, requiring harsh conditions .

Reductive Modifications

The oxo group in the p-tolylamino moiety can be reduced to a hydroxyl or methylene group.

| Reduction Type | Reagents | Product | Reference |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, MeOH, 50 psi | Hydroxyethyl-thiadiazole derivative | |

| Borohydride reduction | NaBH₄, EtOH, 0°C | Methylene-linked analog |

Utility : Reductive modifications enhance solubility and bioavailability.

Cross-Coupling Reactions

The thiadiazole core participates in Pd-catalyzed cross-coupling reactions, enabling C-C bond formation.

| Reaction | Catalyst/Base | Coupling Partner | Product | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-thiadiazole hybrids | |

| Sonogashira coupling | PdCl₂, CuI, PPh₃ | Terminal alkynes | Alkynyl-thiadiazole derivatives |

Optimization : Reactions require anhydrous conditions and inert atmospheres for optimal yields.

Key Research Findings

-

Antimicrobial Activity : Derivatives with sulfone groups (from oxidation) showed enhanced activity against S. aureus (MIC = 4 µg/mL).

-

Enzyme Inhibition : Cross-coupled biaryl analogs exhibited IC₅₀ = 0.8 µM against DHFR, surpassing methotrexate in computational studies .

-

Stability : Hydrolysis products retained biological activity, suggesting prodrug potential.

Reaction Optimization Strategies

-

Temperature Control : Nucleophilic substitutions proceed efficiently at 60–80°C.

-

Catalyst Use : Pd-based catalysts improve cross-coupling yields by 20–30%.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions.

Eigenschaften

IUPAC Name |

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O2S2/c1-11-5-7-14(8-6-11)23-15(27)10-29-18-26-25-17(30-18)24-16(28)12-3-2-4-13(9-12)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIOUDVMQXXIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.